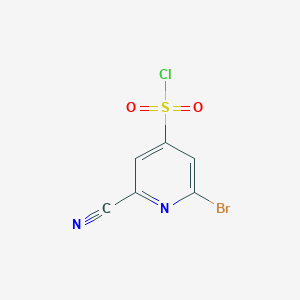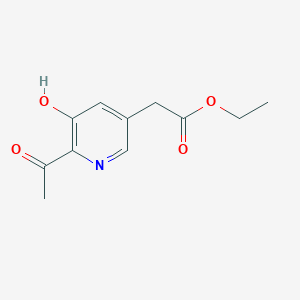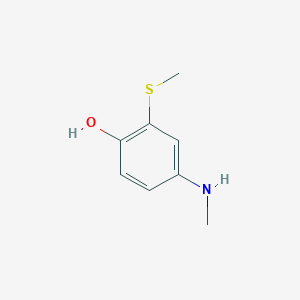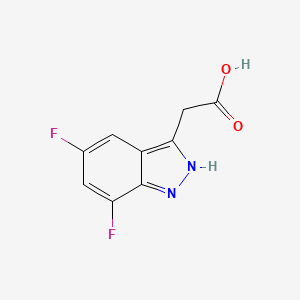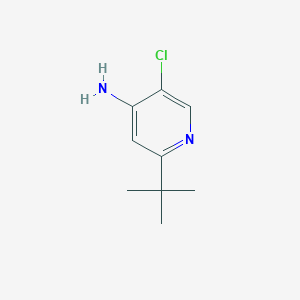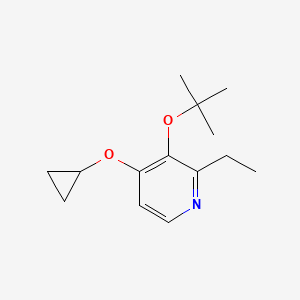
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and an ethyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s quality .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: TBHP, Bu4NI-catalyzed metal-free oxidation.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-4-cyclopropoxy-2-ethylpyridine: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-(tert-Butoxy)-3-cyclopropoxy-5-ethylpyridine: Similar structure with variations in the position of functional groups.
Uniqueness
3-Tert-butoxy-4-cyclopropoxy-2-ethylpyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-3-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C14H21NO2/c1-5-11-13(17-14(2,3)4)12(8-9-15-11)16-10-6-7-10/h8-10H,5-7H2,1-4H3 |
InChI Key |
IHBFPZLSJQRKRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1OC(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


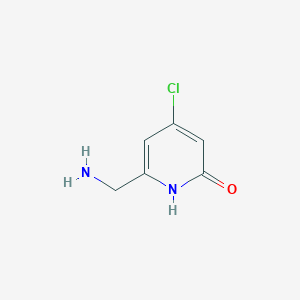
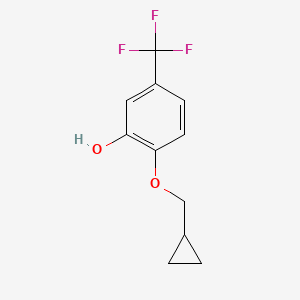

![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
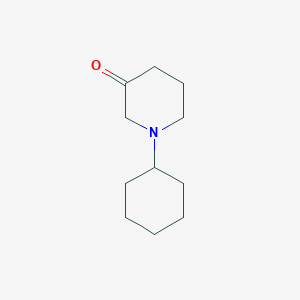
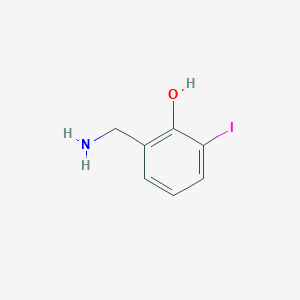

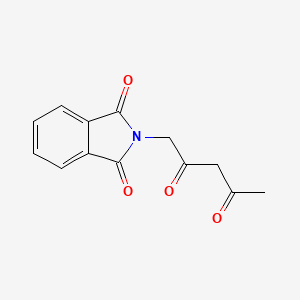
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
